Ditelluride, bis(2-methylpropyl)

Description

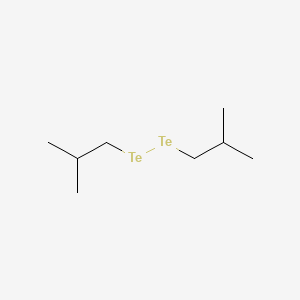

Bis(2-methylpropyl) ditelluride, also known as diisobutyl ditelluride, is an organotellurium compound with the general formula [(CH₂CH(CH₃)₂)₂Te]₂. While direct data on this compound are scarce in the provided evidence, structurally related bis(2-methylpropyl) derivatives (e.g., esters, diselenides, and ethers) are well-documented. These compounds share the common bis(2-methylpropyl) group, which influences their physical, chemical, and functional properties. Organotellurides are typically studied for their electrochemical behavior and synthetic utility, though their applications are less common than selenium or sulfur analogs due to tellurium’s higher toxicity and cost .

Properties

CAS No. |

79982-95-9 |

|---|---|

Molecular Formula |

C8H18Te2 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpropylditellanyl)propane |

InChI |

InChI=1S/C8H18Te2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

FCWGIQWBBXELMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Te][Te]CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditelluride, bis(2-methylpropyl) can be synthesized through the reaction of tellurium with organolithium or Grignard reagents. For example, the reaction of tellurium with butyl lithium (BuLi) can produce the corresponding telluride, which can then be oxidized to form the ditelluride . The general reaction is as follows:

Te+BuLi→BuTeLi2BuTeLi+0.5O2+H2O→BuTeTeBu+2LiOH

Industrial Production Methods

similar compounds are typically produced using scalable methods such as solid-state lithiation and exfoliation, which allow for the production of high-quality telluride nanosheets .

Chemical Reactions Analysis

Types of Reactions

Ditelluride, bis(2-methylpropyl) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form telluroxides.

Reduction: It can be reduced back to the corresponding telluride.

Substitution: The Te-Te bond can be cleaved and substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include telluroxides, tellurides, and various substituted organotellurium compounds .

Scientific Research Applications

Ditelluride, bis(2-methylpropyl) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organotellurium compounds.

Biology: Organotellurium compounds have been studied for their potential antioxidant properties.

Medicine: Research is ongoing into the potential use of organotellurium compounds in pharmaceuticals.

Industry: Telluride compounds are used in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism by which ditelluride, bis(2-methylpropyl) exerts its effects involves the interaction of the Te-Te bond with various molecular targets. The compound can undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Bis(2-methylpropyl) Diselenide

Structure : [(CH₂CH(CH₃)₂)₂Se]₂ (CAS: 56592-99-5).

Properties :

Comparison :

| Property | Bis(2-methylpropyl) Ditelluride | Bis(2-methylpropyl) Diselenide |

|---|---|---|

| Stability | Low (prone to oxidation) | Moderate |

| Toxicity | High | Moderate |

| Synthetic Utility | Limited | High (e.g., redox catalysis) |

Diisobutyl Phthalate (DIBP)

Structure : 1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester (CAS: 84-69-5).

Properties :

Comparison :

| Property | Bis(2-methylpropyl) Ditelluride | Diisobutyl Phthalate (DIBP) |

|---|---|---|

| Functionality | Redox-active | Plasticizing |

| Toxicity Profile | Acute toxicity | Chronic reproductive effects |

| Industrial Use | Niche (research) | Widespread (plastics) |

Bis(2-methylpropyl) Ether

Structure : (CH₂CH(CH₃)₂)₂O.

Properties :

Comparison :

| Property | Bis(2-methylpropyl) Ditelluride | Bis(2-methylpropyl) Ether |

|---|---|---|

| Polarity | Low (non-polar) | Low (non-polar) |

| Applications | Electrochemical studies | Solvent (limited use) |

Hexanedioic Acid Bis(2-methylpropyl) Ester

Structure : Diisobutyl adipate (CAS: 141-04-8).

Properties :

Comparison :

| Property | Bis(2-methylpropyl) Ditelluride | Hexanedioic Acid Ester |

|---|---|---|

| Thermal Stability | Poor | High |

| Industrial Relevance | Minimal | Moderate (lubricants) |

Research Findings and Data Tables

Table 1: Physicochemical Properties of Bis(2-methylpropyl) Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |

|---|---|---|---|

| Bis(2-methylpropyl) ditelluride | Not reported | Not reported | Electrochemical research |

| Bis(2-methylpropyl) diselenide | 272.15 | Not reported | Organic synthesis |

| Diisobutyl phthalate (DIBP) | 278.34 | 327 | Plasticizer |

| Bis(2-methylpropyl) ether | 130.23 | ~215 | Solvent |

| Diisobutyl adipate | 258.35 | 290 | Lubricant additive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.